Uracil 1-beta-D-arabinofuranoside is synthesized from uracil and arabinose sugar. Its classification falls under nucleosides, specifically as a pyrimidine nucleoside. It has the Chemical Abstracts Service number 3083-77-0 and a molecular formula of C9H12N2O6, with a molecular weight of approximately 244.2 g/mol .
The synthesis of Uracil 1-beta-D-arabinofuranoside can be achieved through several methods, typically involving the glycosylation of uracil with arabinose. One common approach includes:
The yield and purity of Uracil 1-beta-D-arabinofuranoside can vary based on reaction conditions, including temperature and reaction time .
The molecular structure of Uracil 1-beta-D-arabinofuranoside features:
The three-dimensional conformation allows for specific interactions with biological targets, influencing its pharmacological properties .
Uracil 1-beta-D-arabinofuranoside participates in several chemical reactions, including:
These reactions are essential for understanding its role in therapeutic applications and metabolic pathways .
The mechanism of action of Uracil 1-beta-D-arabinofuranoside primarily involves:
Understanding these mechanisms is crucial for optimizing its use in clinical settings .
Uracil 1-beta-D-arabinofuranoside exhibits several notable physical and chemical properties:
These properties are relevant for both laboratory handling and potential therapeutic applications.
Uracil 1-beta-D-arabinofuranoside has diverse applications in scientific research:
These applications highlight its significance not only as a research tool but also in clinical contexts related to cancer therapy .
Uracil 1-β-D-arabinofuranoside (Ara-U) was first isolated in the early 1950s from the Caribbean marine sponge Tectitethya crypta (initially classified as Cryptotethya crypta) during groundbreaking research by Werner Bergmann and Robert Feeney. This sponge yielded several unprecedented nucleosides, including spongothymidine (Ara-T) and spongouridine (Ara-U), which featured arabinose instead of ribose or deoxyribose sugars [7] [10]. Bergmann’s structural elucidation revealed that Ara-U consisted of a uracil base linked to a β-D-arabinofuranose sugar—a configuration previously unknown in nature. This discovery marked the first identification of arabinose-containing nucleosides in any living organism and challenged prevailing biochemical paradigms [7].
The isolation methodology involved solvent extraction (acetone reflux) followed by fractional crystallization and chromatography. Ara-U constituted approximately 0.04% of the sponge’s dry weight, and its structure was confirmed via X-ray crystallography and comparative spectroscopy [7] [10]. This structural novelty ignited interest in its biochemical properties, particularly when preliminary studies showed metabolic stability distinct from endogenous nucleosides.
Table 1: Key Natural Nucleosides Isolated from Tectitethya crypta
| Nucleoside | Base | Sugar Component | Abbreviation |
|---|---|---|---|
| Spongouridine | Uracil | β-D-arabinofuranose | Ara-U |
| Spongothymidine | Thymine | β-D-arabinofuranose | Ara-T |
| Spongosine | Adenine | β-D-ribofuranose | N/A |
| 2′-Deoxyspongosine | Adenine | 2′-deoxyribofuranose | N/A |
Ara-U’s discovery directly catalyzed the synthetic development of antiviral and anticancer nucleoside analogs. Its arabinose configuration served as the structural template for two clinically pivotal compounds:
Table 2: Clinically Approved Therapeutics Derived from Ara-U’s Structure
| Therapeutic Agent | Nucleobase | Indication | Year Approved | Role of Ara-U |
|---|---|---|---|---|
| Cytarabine (Ara-C) | Cytosine | Leukemia/Lymphoma | 1969 | Direct structural inspiration |
| Vidarabine (Ara-A) | Adenine | Herpes virus infections | 1976 | Arabinose configuration basis |
Mechanistically, Ara-U itself lacks direct therapeutic utility due to rapid deamination and limited bioactivity. However, its synthetic analogs exploit metabolic pathways: Ara-C triphosphate incorporates into DNA, causing chain termination during replication. This mechanism arises from arabinose’s 2′-hydroxyl stereochemistry (up-oriented versus ribose’s down-oriented), which sterically hinders DNA polymerase elongation [5] [8].
The supply challenge for these drugs was historically addressed through chemical synthesis rather than sponge harvesting. Notably, Ishido and Sato at the Tokyo Institute of Technology pioneered scalable methods using uridine and ethylene carbonate to produce anhydro-ara-U, later enzymatically converted to Ara-A via bacterial transglycosylation—a process commercialized by Ajinomoto Co [4].
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